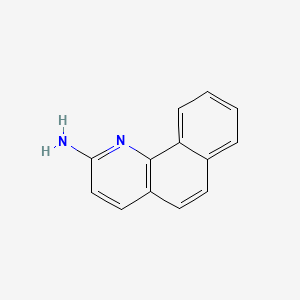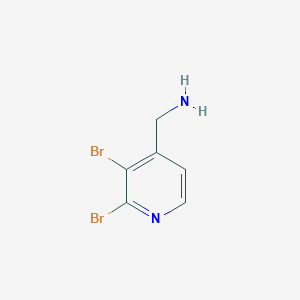![molecular formula C9H6F3NS B13667069 7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
7-(Trifluoromethyl)benzo[b]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)benzo[b]thiophen-2-amine is a heterocyclic compound that contains a benzothiophene core substituted with a trifluoromethyl group at the 7-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling reaction of 2-halothiophenols with trifluoromethylated aryl halides, followed by amination . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)benzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
7-(Trifluoromethyl)benzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)benzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to receptor sites, altering signal transduction pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the trifluoromethyl and amine groups.
7-Methylbenzo[b]thiophen-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-(Trifluoromethyl)benzo[b]thiophen-3-amine: The amine group is at the 3-position instead of the 2-position.
Uniqueness: 7-(Trifluoromethyl)benzo[b]thiophen-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C9H6F3NS |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-3-1-2-5-4-7(13)14-8(5)6/h1-4H,13H2 |
InChI Key |
ALKALYSTNILLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


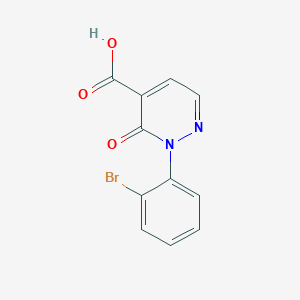

![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
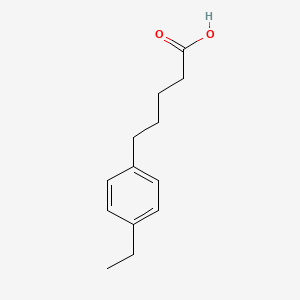
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
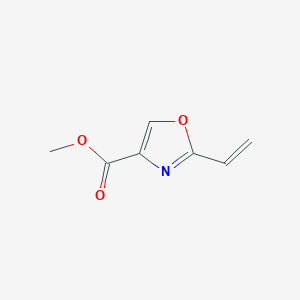
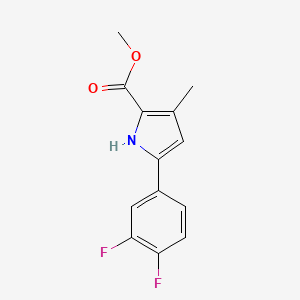
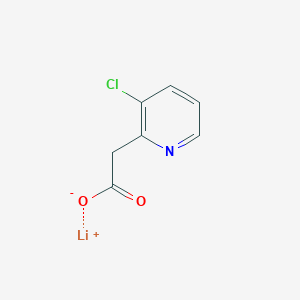
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
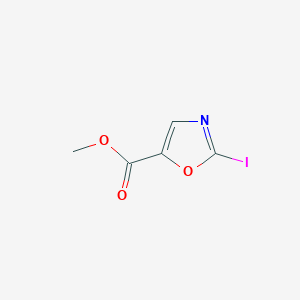

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
